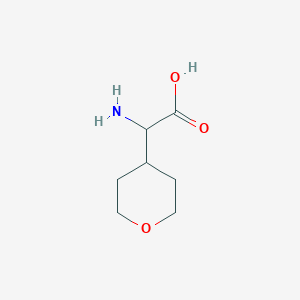

4'-Tetrahydropyranylglycine

Description

The exact mass of the compound 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZJPHKIECMDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392002 | |

| Record name | 4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53284-84-7 | |

| Record name | 4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53284-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: A Versatile Building Block in Drug Discovery

Executive Summary: 4'-Tetrahydropyranylglycine, systematically known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. While extensive research detailing its specific biological activities and mechanisms of action is not publicly available, its significance lies in its role as a versatile chemical intermediate in the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran moiety into a glycine scaffold offers medicinal chemists a valuable tool to modulate the physicochemical properties of lead compounds, potentially enhancing their stability, solubility, and pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, its application as a synthetic building block, a generalized synthetic approach, and a hypothetical consideration of its potential biological relevance based on the activities of related glycine and tetrahydropyran-containing molecules.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its chemical structure features a glycine core substituted with a tetrahydropyran ring at the alpha-carbon. This unique combination of a fundamental amino acid and a cyclic ether imparts specific characteristics that are advantageous in drug design.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.185 g/mol | [1] |

| CAS Number | 53284-84-7 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | XLZJPHKIECMDPG-UHFFFAOYSA-N | [1] |

Application in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic value. The tetrahydropyran (THP) motif is a prevalent feature in many biologically active compounds and approved drugs.[2] Its inclusion can confer several benefits:

-

Improved Physicochemical Properties: The THP ring, being a rigid cyclic ether, can reduce the lipophilicity of a molecule compared to a corresponding carbocycle, which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

-

Enhanced Metabolic Stability: The ether linkage within the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially increasing the half-life of a drug candidate.[3]

-

Conformational Rigidity: The defined three-dimensional structure of the THP ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein or enzyme.

Given these advantages, this compound serves as a valuable starting material for the synthesis of novel peptidomimetics, small molecule inhibitors, and other complex chemical entities aimed at a variety of therapeutic areas, including oncology and neurodegenerative diseases.[4]

Generalized Synthetic Workflow

A generalized workflow for the synthesis of this compound.

Methodology:

-

Strecker Reaction: Tetrahydropyran-4-carbaldehyde is reacted with ammonium chloride and a cyanide source, such as sodium cyanide, in a suitable solvent. This one-pot reaction leads to the formation of the corresponding α-aminonitrile intermediate.

-

Hydrolysis: The α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions. This step converts the nitrile group into a carboxylic acid, yielding the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as recrystallization or chromatography to achieve the desired level of purity.

Hypothetical Biological Signaling Pathways

Due to the lack of specific biological data for this compound, its mechanism of action and involvement in signaling pathways remain speculative. However, based on its core structure as a glycine derivative, we can propose a hypothetical role in pathways where glycine itself is active. Glycine is a key inhibitory neurotransmitter in the central nervous system and also plays modulatory roles in various non-neuronal cells.[5] Furthermore, glycine has been shown to be involved in signaling pathways related to oxidative stress and metabolic regulation.[6][7]

The following diagram illustrates a hypothetical signaling cascade where a glycine derivative could potentially exert its effects. It is crucial to note that this is a theoretical model and has not been experimentally validated for this compound.

A hypothetical signaling pathway for a glycine derivative.

Theoretical Mechanism of Action:

In this speculative model, this compound, acting as a glycine analog, could potentially bind to glycine receptors (GlyRs) or other unidentified cellular targets.[5] This interaction could modulate the activity of ion channels, leading to changes in the cell's membrane potential. Such changes can trigger downstream signaling cascades, for instance, by altering intracellular calcium levels.[5] These events could, in turn, activate or inhibit various kinases and phosphatases, leading to modifications in gene expression and ultimately resulting in a specific cellular response. Given the known cytoprotective and modulatory effects of glycine, potential outcomes could include the modulation of neurotransmission or anti-inflammatory effects.[5]

Conclusion and Future Directions

This compound is a valuable and commercially available chemical entity for drug discovery and medicinal chemistry. Its utility as a synthetic intermediate is well-established, offering a means to introduce the beneficial tetrahydropyran motif into novel drug candidates. However, a significant gap exists in the understanding of its own biological properties.

Future research should focus on elucidating the biological activity profile of this compound. In vitro screening against a broad range of biological targets, including receptors, enzymes, and ion channels, would be a critical first step. Subsequent in vivo studies could then explore its pharmacokinetic properties and potential therapeutic efficacy in relevant disease models. Such investigations will be essential to unlock the full potential of this intriguing molecule, moving it from a mere building block to a potentially active pharmaceutical ingredient in its own right.

References

- 1. 4′-Tetrahydropyranylglycine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of 4'-Tetrahydropyranylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. The information is curated to support research and development activities by providing key data, experimental insights, and logical workflows.

Chemical and Physical Properties

This compound, also known as (tetrahydro-2H-pyran-4-yl)glycine, is a unique amino acid characterized by the presence of a tetrahydropyran ring attached to the alpha-carbon. This structural feature imparts specific physicochemical properties that are of interest for the design of novel therapeutic agents.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 53284-84-7 | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Physicochemical Data

| Property | Value | Source |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 316.7 ± 32.0 °C at 760 mmHg | |

| Flash Point | 145.3 ± 20.9 °C | |

| Refractive Index | 1.505 | |

| Polar Surface Area | 72.6 Ų | |

| XLogP3 | -2.8 |

Experimental Protocols

Synthesis: A Representative Strecker Synthesis Approach

The Strecker synthesis is a classic method for synthesizing α-amino acids. A plausible route for this compound is outlined below.

Workflow for Representative Synthesis:

Caption: A representative Strecker synthesis workflow for this compound.

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve tetrahydro-2H-pyran-4-carbaldehyde in a suitable solvent such as aqueous ammonia or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add ammonium chloride followed by the slow, portion-wise addition of sodium cyanide at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the formation of the intermediate α-aminonitrile by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the formation of the aminonitrile is complete, carefully add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Work-up and Isolation: After cooling, the crude amino acid can be isolated by adjusting the pH to its isoelectric point, leading to precipitation. The precipitate is then collected by filtration and washed with a cold solvent.

Purification: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds, including amino acids.

Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amino acids include water, ethanol, or mixtures thereof.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods

A Certificate of Analysis for a commercial sample of this compound reported the following TLC conditions:

-

Mobile Phase: Pyridine:Acetic acid:Water:Butanol (3:8:11:33)

-

Rf Value: 0.35

To determine the enantiomeric purity, a chiral HPLC method is necessary. While a specific method for this compound is not detailed, a general approach for chiral amino acid analysis is provided.

Workflow for Chiral HPLC Analysis:

Caption: A general workflow for the chiral HPLC analysis of amino acids.

Representative Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T), is often effective for the direct separation of underivatized amino acid enantiomers.

-

Mobile Phase: A typical mobile phase could be a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The exact ratio would need to be optimized.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) or mass spectrometry (LC-MS) can be used.

-

Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers. A commercial sample reported a purity of 99.3% by chiral HPLC.

A Certificate of Analysis confirmed that the ¹H NMR spectrum was consistent with the structure of this compound. A detailed interpretation would require the actual spectrum, but expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Features:

-

α-Proton (CH-NH₂): A signal in the range of 3.5-4.5 ppm.

-

Tetrahydropyran Protons: A series of multiplets in the range of 1.2-4.0 ppm, corresponding to the axial and equatorial protons of the ring.

-

NH₂ Protons: A broad singlet that can exchange with D₂O, typically in the range of 5-8 ppm, but its position is highly dependent on solvent and concentration.

-

COOH Proton: A very broad singlet, often not observed, at a chemical shift greater than 10 ppm.

The mass spectrum was reported to be consistent with the structure. The exact mass is 159.089539.

Expected Fragmentation Pattern (Electron Ionization - EI):

A common fragmentation pathway for α-amino acids is the loss of the carboxyl group (–COOH) as CO₂ and H, resulting in a fragment with a mass of [M-45]⁺. For this compound, this would correspond to a fragment at m/z 114. Another likely fragmentation is the cleavage of the Cα-C(ring) bond.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activity and signaling pathway involvement of this compound. However, the tetrahydropyran motif is present in numerous biologically active natural products and synthetic compounds, suggesting its potential as a scaffold in drug design. Molecules containing tetrahydropyran rings are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

The incorporation of this cyclic, non-polar moiety into a glycine structure can be expected to influence its conformational flexibility and its ability to interact with biological targets compared to linear amino acids. This makes this compound an interesting building block for peptidomimetics and other small molecule drug candidates. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a fascinating synthetic amino acid with well-defined chemical and physical properties. While detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature, this guide provides a solid foundation for researchers by summarizing known data and presenting representative methodologies for its synthesis, purification, and analysis. Its unique structure suggests that it is a valuable building block for the development of novel peptidomimetics and small molecule therapeutics. Further investigation into its biological properties is warranted to fully explore its potential in drug discovery and development.

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid 4'-Tetrahydropyranylglycine, a compound of increasing interest in medicinal chemistry and drug development. This document details its chemical structure, established synthesis protocols with quantitative data, and explores its potential biological activities, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Structure and Properties

This compound, systematically named 4-amino-tetrahydro-pyran-4-carboxylic acid, is a non-proteinogenic α-amino acid. Its structure features a glycine moiety substituted at the α-carbon with a tetrahydropyran ring. This cyclic ether introduces conformational rigidity, a desirable characteristic in the design of peptidomimetics and other bioactive molecules.[1][2] The presence of both an amino and a carboxylic acid group at the same carbon atom makes it a valuable building block for creating complex molecular architectures.[1]

The hydrochloride salt of this compound is often used to enhance its solubility in polar solvents for research and development purposes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39124-20-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 145.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-aminooxane-4-carboxylic acid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Characterization data, including 1H NMR, IR, and mass spectra, for this compound are available in chemical databases such as ChemicalBook, and GC-MS data is noted in PubChem.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a common starting material being tetrahydropyran-4-one. A well-documented approach involves a variation of the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by protection, and subsequent hydrolysis to yield the final amino acid. The following protocols are based on a patented preparation method, providing a viable route for laboratory and potential industrial-scale production.[5]

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (5-spiro-(4'-tetrahydropyran)-hydantoin)

This protocol outlines the initial step in the synthesis, forming the hydantoin intermediate.

-

Step 1: In a reaction vessel, combine 100 g of tetrahydropyran-4-one with 800 ml of water and 800 ml of ethanol.

-

Step 2: To this mixture, add 200 g of ammonium carbonate and 50 g of sodium cyanide.

-

Step 3: Heat the reaction mixture to 65°C and maintain for 4 hours.

-

Step 4: After the reaction is complete, cool the mixture and collect the resulting precipitate by suction filtration.

-

Step 5: Wash the filter cake twice with ice-cold water (approximately 1.5°C).

-

Step 6: Dry the white solid under vacuum at 40°C for 4 hours to yield Intermediate 1.

Protocol 2: Alternative Synthesis of Intermediate 1

This protocol presents a variation with different reagent quantities and reaction conditions.

-

Step 1: Combine 100 g of tetrahydropyran-4-one with 600 ml of water and 600 ml of ethanol.

-

Step 2: Add 300 g of ammonium carbonate and 120 g of sodium cyanide to the mixture.

-

Step 3: Heat the reaction to 70°C for 3 hours.

-

Step 4: Cool the mixture and collect the precipitate via suction filtration.

-

Step 5: Wash the filter cake three times with ice water (0°C).

-

Step 6: Dry the resulting white solid under vacuum at 60°C for 5 hours.

Subsequent Synthesis Steps:

The patented method proceeds with the following steps to obtain the final product:

-

Step 2 (Protection): The hydantoin intermediate is reacted with di-tert-butyl dicarbonate in the presence of DMAP in DMF to protect the amino group.

-

Step 3 (Hydrolysis): The protected intermediate is then subjected to hydrolysis using a sodium hydroxide solution in tetrahydrofuran, followed by acidification with hydrochloric acid to precipitate the final product, 4-amino-tetrahydro-2-pyran-4-carboxylic acid.[5]

Table 2: Quantitative Data for the Synthesis of Intermediate 1

| Protocol | Starting Tetrahydropyran-4-one (g) | Ammonium Carbonate (g) | Sodium Cyanide (g) | Reaction Temperature (°C) | Reaction Time (h) | Yield of Intermediate 1 (g) |

| 1 | 100 | 200 | 50 | 65 | 4 | 160 |

| 2 | 100 | 300 | 120 | 70 | 3 | 170 |

Synthesis Workflow

The overall synthesis can be visualized as a three-stage process: formation of the hydantoin intermediate, protection of the amino group, and final hydrolysis to yield the target amino acid.

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

This compound and its derivatives are emerging as valuable tools in drug discovery and medicinal chemistry. The rigid tetrahydropyran scaffold is particularly useful for creating conformationally constrained peptides and peptidomimetics, which can lead to improved target affinity and pharmacokinetic profiles.[2]

Potential Therapeutic Applications

-

Enzyme Inhibitors and GPCR Modulators: The rigid structure of this compound allows for the precise orientation of pharmacophoric elements, making it an attractive building block for the design of enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.[2]

-

Antimicrobial Properties: Research on related pyran scaffolds suggests potential antibacterial activity. Derivatives have shown effectiveness against various Gram-positive bacteria.[1]

-

Antioxidant Activity: Certain 4H-pyran derivatives have demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties.[1]

-

Anti-cancer and Anti-viral Research: The Fmoc-protected form of this compound is utilized in peptide synthesis for the development of novel therapeutic agents, with potential applications in anti-cancer and anti-viral research.[6]

Role in Peptide and Organic Synthesis

The primary application of this compound is as a specialized building block in organic and peptide synthesis. Its incorporation into peptide chains can induce specific secondary structures, such as turns, which are often crucial for biological activity.[1] The Fmoc-protected derivative, Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, is a commercially available reagent for solid-phase peptide synthesis.[6]

Postulated Mechanism of Action in a Cellular Context

While a specific signaling pathway for this compound has not been fully elucidated, its potential as an enzyme inhibitor or receptor modulator suggests it could interfere with various cellular signaling cascades. For instance, as a component of a designed peptide inhibitor, it could block the active site of a protease involved in a disease pathway.

Caption: Postulated interaction of a 4'-THP-Gly-containing drug.

References

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 3. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID(39124-20-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemimpex.com [chemimpex.com]

Technical Guide: 4'-Tetrahydropyranylglycine

CAS Number: 53284-84-7

This technical guide provides an in-depth overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthetic protocol, and discusses its potential applications, particularly in peptide chemistry.

Core Compound Data

This compound, also known as Amino(tetrahydro-2H-pyran-4-yl)acetic acid, is a specialty amino acid incorporating a tetrahydropyran ring. This structural feature can impart unique conformational constraints and physicochemical properties to peptides and other molecules into which it is incorporated, potentially influencing their biological activity and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 53284-84-7 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [2][3] |

| Appearance | White to off-white solid | [2][4] |

| Purity | ≥97% | [2] |

| Boiling Point | 316.7 ± 17.0 °C (Predicted) | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| pKa | 2.25 ± 0.10 (Predicted) | [4] |

| InChI Key | XLZJPHKIECMDPG-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The tetrahydropyran (THP) moiety is a common structural motif in a wide range of biologically active natural products and pharmaceutical agents. The synthesis of tetrahydropyran-containing compounds can be achieved through various methods, with the Prins cyclization being a robust strategy for the stereoselective synthesis of substituted THPs.

General Synthetic Approach: Strecker Synthesis

A common method for the synthesis of α-amino acids is the Strecker synthesis. This protocol outlines a plausible route to this compound starting from tetrahydro-4H-pyran-4-one.

Experimental Protocol: Synthesis of this compound via Strecker Synthesis

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

-

Water

Procedure:

-

Step 1: Formation of the α-aminonitrile

-

In a well-ventilated fume hood, dissolve ammonium chloride in water.

-

Add Tetrahydro-4H-pyran-4-one to the aqueous ammonium chloride solution and stir.

-

Slowly add an aqueous solution of sodium cyanide to the reaction mixture at room temperature.

-

Continue stirring the mixture for 24 hours. The formation of the α-aminonitrile intermediate can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, extract the aqueous layer with diethyl ether to remove any unreacted ketone.

-

-

Step 2: Hydrolysis of the α-aminonitrile

-

To the aqueous solution containing the α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

-

After cooling to room temperature, neutralize the reaction mixture with a solution of sodium hydroxide to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the crude this compound.

-

-

Step 3: Purification

-

Collect the precipitate by filtration and wash with cold water, followed by cold ethanol.

-

The crude product can be further purified by recrystallization from a water/ethanol mixture to yield pure this compound.

-

Application in Peptide Synthesis

The tetrahydropyranyl group is recognized as a useful protecting group for various functionalities in organic synthesis due to its stability in non-acidic conditions and ease of introduction and removal. In peptide chemistry, the incorporation of non-canonical amino acids like this compound can be used to introduce conformational constraints and improve the pharmacological properties of peptides.

Logical Workflow and Visualization

The following diagrams illustrate the synthetic workflow for this compound and its potential incorporation into a peptide chain.

Caption: Synthetic workflow for this compound via Strecker synthesis.

Caption: Workflow for incorporating this compound into a peptide using solid-phase synthesis.

Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the introduction of the tetrahydropyran moiety can influence the biological activity of parent molecules. Tetrahydropyran rings are present in numerous bioactive compounds and can affect properties such as solubility, metabolic stability, and receptor binding affinity. For instance, tetrahydropyran-containing molecules have been investigated for their potential as anticancer and antimicrobial agents. The rigid structure of the tetrahydropyran ring can help in orienting substituents for optimal interaction with biological targets.

Given the lack of specific data for this compound, a diagram of a general signaling pathway where conformationally constrained peptides often play a role, such as GPCR signaling, is provided for illustrative purposes.

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

References

In-Depth Technical Guide to 4'-Tetrahydropyranylglycine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. This document details its alternative names, chemical properties, and provides insights into its synthesis and potential biological significance.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic amino acid. Due to its structural complexity, it is known by several systematic and common names. Understanding these alternative names is crucial for conducting thorough literature and database searches.

Table 1: Alternative Names and Chemical Identifiers for this compound

| Identifier Type | Identifier |

| Systematic IUPAC Name | 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid |

| Common Synonyms | AMINO-(4-TETRAHYDROPYRANYL)ACETIC ACID[1] |

| AMINO-(TETRAHYDRO-PYRAN-4-YL)-ACETIC ACID[1] | |

| 2-(Tetrahydropyran-4-yl)glycine | |

| (+/-)-4'-TETRAHYDROPYRANYLGLYCINE | |

| ()-4''-TETRAHYDROPYRANYLGLYCIN | |

| 2H-Pyran-4-acetic acid, .alpha.-aminotetrahydro- | |

| CAS Number | 53284-84-7[1] |

| Molecular Formula | C₇H₁₃NO₃[1] |

| Molecular Weight | 159.18 g/mol |

| InChI Key | XLZJPHKIECMDPG-UHFFFAOYSA-N |

The core structure features a tetrahydropyran ring attached to the alpha-carbon of a glycine molecule. The numbering of the tetrahydropyran ring can vary, leading to some of the naming variations. Stereochemistry at the alpha-carbon is also a key feature, with (R)- and (S)-enantiomers being of particular interest in drug design.

Physicochemical Properties and Data

While extensive quantitative biological data for the parent this compound is not widely published, its physicochemical properties make it an attractive scaffold for incorporation into larger molecules. Its tetrahydropyran moiety can influence solubility, lipophilicity, and metabolic stability, key parameters in drug development.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | -2.8 | ChemSpider |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 72.6 Ų | ChemSpider |

Note: These values are computationally predicted and may vary from experimental results.

Synthesis and Experimental Protocols

General Synthetic Workflow

A common approach to synthesizing α-amino acids involves the Strecker synthesis or modifications thereof. For this compound, a plausible route starts from tetrahydropyran-4-one.

Representative Experimental Protocol (Hypothetical)

Objective: To synthesize racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Materials:

-

Tetrahydropyran-4-one

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Formation of the α-aminonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

To this solution, add tetrahydropyran-4-one (1.0 equivalent).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium cyanide (1.1 equivalents) in water to the cooled mixture with vigorous stirring. Caution: KCN is highly toxic.

-

Allow the reaction to stir at room temperature for 24 hours.

-

The resulting mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

The crude α-aminonitrile is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux for 12-18 hours.

-

After cooling to room temperature, the solution is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of hot water and the pH is adjusted to the isoelectric point (approximately pH 6) with a suitable base (e.g., ammonium hydroxide).

-

The mixture is cooled to induce crystallization of the racemic this compound.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Signaling Pathways

While this compound itself is not a known bioactive agent, its incorporation as a structural motif in larger molecules can significantly impact their biological activity. The tetrahydropyran ring is considered a "privileged" scaffold in medicinal chemistry. Its advantages include:

-

Improved Pharmacokinetic Properties: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.

-

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile structures.

-

Conformational Rigidity: The ring structure can constrain the conformation of the molecule, leading to higher binding affinity and selectivity for its target.

Derivatives of this compound are being explored in the development of novel therapeutics. For instance, compounds containing this moiety are investigated for their potential as inhibitors of various enzymes or as ligands for receptors.

Although no specific signaling pathways have been definitively associated with this compound itself, compounds containing the tetrahydropyran moiety have been implicated in the modulation of various cellular pathways. For example, certain tetrahydropyran-containing molecules have been shown to interact with kinases, proteases, and G-protein coupled receptors. The incorporation of the this compound scaffold could be a strategy to target such pathways with novel chemical entities.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique structural features offer the potential to improve the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. While detailed biological data on the parent compound is limited, its utility in the synthesis of more complex and biologically active molecules is an area of active research. The synthetic methodologies outlined in this guide provide a foundation for researchers to access this important chemical entity and explore its potential in the development of next-generation therapeutics. Further investigation into the biological effects of compounds incorporating this scaffold is warranted to fully elucidate its potential in modulating key signaling pathways involved in disease.

References

4'-Tetrahydropyranylglycine: A Technical Guide to a Non-Proteinogenic Amino Acid for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids (npAAs) are invaluable tools for the creation of novel therapeutic agents with enhanced pharmacological properties. These unique building blocks offer the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of npAAs, 4'-Tetrahydropyranylglycine (Thpg), also known as amino(tetrahydro-2H-pyran-4-yl)acetic acid, has emerged as a promising scaffold for the design of peptidomimetics. Its cyclic, saturated side chain introduces significant conformational constraints, influencing peptide backbone geometry, stability, and receptor interactions. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides, impact on conformation, and its potential applications in drug development, with a focus on its interaction with melanocortin receptors.

Physicochemical Properties of this compound

This compound is a chiral non-proteinogenic amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon. This feature imparts distinct physicochemical properties that are advantageous in peptide design.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 53284-84-7 (racemic) | |

| 811842-25-8 ((S)-enantiomer) | [1] | |

| 1416402-99-7 ((R)-enantiomer HCl salt) | [2] | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) | |

| Storage | 2-8°C, desiccated |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in chiral peptide structures. While various synthetic routes to tetrahydropyran derivatives exist, a common strategy for preparing the amino acid involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the α-carbon. A representative synthetic approach is outlined below.

Experimental Protocol: Stereoselective Synthesis of (S)-4'-Tetrahydropyranylglycine

This protocol is a generalized representation based on established methods for the synthesis of α-amino acids.

-

Preparation of the Tetrahydropyran Precursor: The synthesis can commence from a suitable tetrahydropyran-4-one derivative.

-

Asymmetric Strecker Synthesis:

-

Tetrahydropyran-4-one is reacted with (R)-α-methylbenzylamine to form a chiral imine.

-

Treatment with a cyanide source (e.g., trimethylsilyl cyanide) yields a diastereomeric mixture of α-aminonitriles.

-

The diastereomers are separated by chromatography.

-

The desired diastereomer is then hydrolyzed under acidic conditions to yield the (S)-amino acid.

-

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Incorporation of this compound into Peptides

The incorporation of this compound into a growing peptide chain is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[3][4][5][6] The commercially available Fmoc-protected version, Fmoc-ThpGly-OH, is utilized in this process.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Thpg-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-ThpGly-OH into a peptide sequence on a solid support.

-

Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling:

-

Fmoc-ThpGly-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

The completion of the coupling reaction can be monitored using a Kaiser test.

-

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Effects of this compound in Peptides

The incorporation of this compound into a peptide backbone introduces a significant conformational constraint due to the steric bulk of the tetrahydropyran ring. This can be leveraged to induce specific secondary structures, such as β-turns, and to limit the conformational flexibility of the peptide, which can be advantageous for receptor binding.[7]

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[8][9][10] By analyzing various NMR parameters, it is possible to determine the conformational preferences of a Thpg-containing peptide.

Key NMR Parameters for Conformational Analysis:

| NMR Parameter | Information Gained |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provide information about the local electronic environment and can indicate the presence of secondary structures. |

| Nuclear Overhauser Effects (NOEs) | Provide distance constraints between protons that are close in space (< 5 Å), which are crucial for 3D structure calculation. |

| ³J-Coupling Constants | Can be related to dihedral angles (e.g., φ angle from ³J(HN,Hα)) through the Karplus equation. |

| Temperature Coefficients of Amide Protons | Can identify amide protons involved in intramolecular hydrogen bonds, which are indicative of stable secondary structures. |

While specific NMR data for peptides containing this compound are not yet widely published, studies on peptides with other conformationally constrained non-proteinogenic amino acids have demonstrated their utility in stabilizing well-defined structures.[7] The tetrahydropyran ring is expected to restrict the Ramachandran space available to the Thpg residue, thereby influencing the overall peptide fold.

Biological Activity and Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the design of peptidomimetics with potential therapeutic applications. By replacing a natural amino acid with Thpg, it is possible to enhance metabolic stability, improve receptor selectivity, and modulate biological activity.

Melanocortin Receptor Agonism

The melanocortin system, which includes five G protein-coupled receptors (MC1R-MC5R), is involved in a wide range of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[11][12][13] Peptides and small molecules that modulate these receptors are of significant interest for the treatment of various diseases.

A study on novel tetrahydropyran-based peptidomimetics, designed as bioisosteric replacements for a tripeptide sequence, demonstrated activity at the melanocortin receptors MC1R and MC4R.[14] While this study did not use this compound specifically, it highlights the potential of the tetrahydropyran scaffold to interact with these receptors. It is hypothesized that the conformational constraint imposed by the tetrahydropyran ring can orient the pharmacophoric elements of the peptide in a manner that is favorable for receptor binding and activation.

Experimental Protocol: Melanocortin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a Thpg-containing peptide for a specific melanocortin receptor.

-

Cell Culture: HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

In a 96-well plate, a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled Thpg-containing peptide (competitor) are added to the wells.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The assay mixture is filtered through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (the inhibitory constant) of the Thpg-containing peptide.

Experimental Protocol: cAMP Functional Assay

This protocol measures the ability of a Thpg-containing peptide to activate a melanocortin receptor, which is typically coupled to the Gαs protein and stimulates the production of cyclic AMP (cAMP).

-

Cell Culture: HEK293 cells expressing the melanocortin receptor of interest are seeded in a 96-well plate.

-

Stimulation: The cells are treated with increasing concentrations of the Thpg-containing peptide in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A known agonist (e.g., α-MSH) is used as a positive control.

-

Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The data are plotted as a dose-response curve, and the EC₅₀ (the concentration of the peptide that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined.

Conclusion

This compound represents a valuable addition to the toolkit of medicinal chemists and peptide scientists. Its unique conformational properties, conferred by the tetrahydropyran ring, offer a powerful strategy for the design of peptidomimetics with improved stability, receptor affinity, and selectivity. The ability to synthesize stereochemically pure Thpg and incorporate it into peptides using standard SPPS methodologies facilitates its application in drug discovery programs. While further research is needed to fully elucidate the conformational and biological effects of Thpg in a wider range of peptide contexts, the existing evidence suggests its significant potential, particularly in the modulation of G protein-coupled receptors such as the melanocortin receptors. As our understanding of the structure-activity relationships of Thpg-containing peptides grows, so too will its utility in the development of next-generation peptide therapeutics.

References

- 1. (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, CasNo.811842-25-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. 1416402-99-7|(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mesoscale.com [mesoscale.com]

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine: Safety, Handling, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid incorporating a tetrahydropyran (THP) moiety. The document is intended for researchers, scientists, and professionals in drug development who may be considering this compound for their work. It covers essential safety and handling procedures, summarizes its chemical and physical properties, and explores its potential applications and synthetic strategies based on available data.

Chemical and Physical Properties

This compound, also known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a derivative of glycine containing a tetrahydropyran ring. This structural feature significantly influences its physicochemical properties compared to its acyclic or carbocyclic analogues. The tetrahydropyran ring is often employed in medicinal chemistry as a bioisostere for a cyclohexyl group, with the introduction of an oxygen atom potentially improving pharmacokinetic properties such as solubility and metabolic stability.[1]

| Property | Value | Source |

| Chemical Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.19 g/mol | [2] |

| CAS Number | 53284-84-7 | |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >95% | [3][4] |

Safety and Handling

While comprehensive toxicological data for this compound is not publicly available, information from Safety Data Sheets (SDS) from various suppliers indicates that it should be handled with care in a laboratory setting.[3][5] The toxicological properties have not been fully investigated.[5]

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash skin thoroughly after handling.[3]

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Clean mouth with water. Get medical attention.[5]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[3]

-

Store locked up.[3]

-

Recommended to keep in a dry, cool place.[5]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[5]

Potential Applications and Biological Context

Specific biological activity and a definitive mechanism of action for this compound have not been detailed in the available scientific literature. However, the structural motifs present in the molecule provide context for its potential applications in research and drug discovery.

The tetrahydropyran ring is a common feature in many bioactive molecules and approved drugs. Its inclusion can offer several advantages, such as:

-

Improved Pharmacokinetics: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets. The THP ring is considered a conformationally restricted and less lipophilic bioisostere of a cyclohexane ring.[1]

-

Intermediate for Neurological Agents: The hydrochloride salt of the methyl ester of amino-(tetrahydropyran-4-yl)acetic acid is noted as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[6] This suggests that this compound could be a valuable building block in this area of research.

-

Ergogenic Potential: While a very general claim, amino acid derivatives have been explored for their potential to influence anabolic hormone secretion and enhance mental and physical performance.[2]

The logical relationship for its potential use in drug discovery is outlined in the following diagram:

Caption: Bioisosteric replacement workflow.

Experimental Protocols: Synthetic Considerations

Proposed Synthetic Workflow via Amidomalonate Synthesis:

This proposed workflow starts from a suitable tetrahydropyran-containing electrophile.

References

- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aksci.com [aksci.com]

- 4. (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, CasNo.811842-25-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4'-Tetrahydropyranylglycine

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic amino acid incorporating a tetrahydropyran ring. This modification offers unique conformational constraints and physicochemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a key structural component in numerous bioactive molecules and natural products, and its incorporation into peptide scaffolds can significantly influence their stability, bioactivity, and pharmacokinetic profiles.

Physicochemical Properties and Data

This compound, also known as 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a derivative of glycine.[1] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Exact Mass | 159.089539 u | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [3][4] |

| CAS Number | 53284-84-7 | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 316.7 °C at 760 mmHg | [2] |

| Flash Point | 145.3 ± 20.9 °C | [2] |

| Refractive Index | 1.505 | [2] |

| Purity | 97% | [3] |

| Appearance | Solid | [3] |

Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related amino acids and tetrahydropyran derivatives. The following protocol outlines a potential multi-step synthesis.

Protocol: Synthesis of this compound

Step 1: Synthesis of Tetrahydropyran-4-carboxylic acid

This initial step involves the formation of the core tetrahydropyran ring with a carboxylic acid functional group. A common method is the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[5]

-

Reaction: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base (e.g., sodium ethoxide) to yield diethyl tetrahydropyran-4,4-dicarboxylate.

-

Hydrolysis: The resulting diester is then hydrolyzed using a strong base (e.g., sodium hydroxide) to form tetrahydropyran-4,4-dicarboxylic acid.

-

Decarboxylation: The dicarboxylic acid is carefully heated in a high-boiling solvent (e.g., xylene) to induce decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[5]

Step 2: α-Bromination of Tetrahydropyran-4-carboxylic acid

The carboxylic acid is converted to its α-bromo derivative, which is a key intermediate for the introduction of the amino group.

-

Reaction: Tetrahydropyran-4-carboxylic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions. Alternatively, a Hell-Volhard-Zelinsky reaction can be employed using bromine and a catalytic amount of phosphorus tribromide.

Step 3: Amination of α-Bromo Tetrahydropyran-4-carboxylic acid

The final step involves the displacement of the bromine atom with an amino group to form the desired amino acid.

-

Reaction: The α-bromo acid is reacted with an excess of ammonia in a suitable solvent to afford this compound. The product is then isolated and purified, typically by crystallization or chromatography.

Potential Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the tetrahydropyran scaffold is present in molecules with diverse biological activities. Tetrahydropyran derivatives have been investigated for their potential as neurological receptor antagonists and for the treatment of cognitive impairments.[5] The incorporation of such conformationally restricted amino acids into peptides can lead to peptidomimetics with improved pharmacological properties, such as enhanced stability against enzymatic degradation and increased cell permeability.[6] Derivatives of tetrahydropyran have also shown promise as antimicrobial and anticancer agents.[7]

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

References

- 1. D-4'-TETRAHYDROPYRANYLGLYCINE | 475649-32-2 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 4′-Tetrahydropyranylglycine | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyranyl Moiety in Glycine: A Technical Guide to its Potential Applications in Biochemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern biochemistry and drug development. This guide explores the potential applications of 4'-Tetrahydropyranylglycine, a synthetic amino acid derivative, in creating novel peptidomimetics and therapeutic agents. By leveraging the unique physicochemical properties of the tetrahydropyran (Thp) group, researchers can unlock new avenues for enhancing peptide stability, modulating biological activity, and improving pharmacokinetic profiles.

Core Concepts: The Role of the Tetrahydropyranyl Group

The tetrahydropyran (Thp) moiety is primarily recognized in organic synthesis as a robust and versatile protecting group for alcohols, thiols, and other functional groups.[1][2][3] Its stability under a wide range of non-acidic conditions makes it particularly suitable for complex multi-step syntheses, including solid-phase peptide synthesis (SPPS).[1][2][3] When incorporated into the glycine backbone, the Thp group imparts unique structural and functional characteristics to the resulting amino acid, this compound.

The primary applications and potential of this modified amino acid can be categorized as follows:

-

As a Protecting Group: The Thp group can be used to protect the functional groups of other amino acids during peptide synthesis.[1][2]

-

As a Building Block for Peptidomimetics: The direct incorporation of this compound (often as its Fmoc-protected form, Fmoc-ThpGly-OH) into a peptide sequence can lead to the creation of peptidomimetics.[4] These are molecules that mimic the structure and function of natural peptides but have enhanced properties.

-

In Drug Discovery: The tetrahydropyran ring is a recognized structural motif in medicinal chemistry that can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Stability of the Thp Protecting Group

A key advantage of the Thp group is its stability across a range of chemical conditions, which is crucial during peptide synthesis. Conversely, its selective removal under acidic conditions allows for the deprotection of the desired functional group at the appropriate stage. The following table summarizes the stability of Thp ethers under various conditions.

| Reagent/Condition | Stability of THP Ether | Reference |

| Strongly Acidic pH | Labile | [5] |

| Strongly Basic pH | Stable | [5] |

| Oxidizing Agents | Stable | [5] |

| Reducing Agents | Stable | [5] |

| Organometallics | Stable | [6] |

| Hydrides | Stable | [6] |

| Acylating Reagents | Stable | [6] |

| Alkylation Reagents | Stable | [6] |

Experimental Protocols

The following are generalized protocols for the introduction and removal of the Thp protecting group in the context of amino acid and peptide synthesis, based on established methodologies.

Protocol 1: Tetrahydropyranylation of an Amino Acid Hydroxyl Group

This protocol describes the general procedure for protecting the side-chain hydroxyl group of an amino acid like serine or threonine.

Materials:

-

Nα-protected amino acid (e.g., Fmoc-Ser-OH)

-

3,4-Dihydro-2H-pyran (DHP)

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve the Nα-protected amino acid in DCM in a round-bottom flask.

-

Add a catalytic amount of PTSA·H₂O to the solution.

-

Add an excess of DHP (typically 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude Thp-protected amino acid.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Deprotection of the Thp Group

This protocol outlines the acidic hydrolysis method for removing the Thp protecting group.

Materials:

-

Thp-protected peptide or amino acid

-

Aqueous acetic acid (e.g., 80%) or trifluoroacetic acid (TFA) in DCM (e.g., 1-5%)

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve the Thp-protected compound in the chosen acidic solution (e.g., aqueous acetic acid).

-

Stir the reaction at room temperature. The reaction time will vary depending on the substrate and the acid concentration. Monitor the reaction by TLC or HPLC.

-

Once the deprotection is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

The deprotected product can then be used in the next synthetic step or purified as required.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound and the Thp group in biochemistry.

Caption: Experimental workflow for the synthesis and incorporation of a this compound building block into a peptide via SPPS.

Caption: Conceptual diagram of a modified peptide containing this compound interacting with a cellular signaling pathway.

Caption: Logical relationship diagram illustrating the potential benefits of incorporating this compound into peptides for therapeutic applications.

Conclusion and Future Directions

While this compound is not as extensively studied as other non-natural amino acids, its potential is significant. The foundational role of the Thp group as a reliable protecting group in peptide synthesis is well-established. The future lies in the exploration of this compound as a key building block in the design of novel peptidomimetics.[4] Further research is warranted to elucidate the precise effects of its incorporation on peptide secondary structure, receptor binding affinity, and in vivo stability. The synthesis of peptide libraries containing this modified amino acid could lead to the discovery of new therapeutic leads with enhanced drug-like properties.[7][8][9] The continued development of synthetic methodologies for the efficient and versatile incorporation of such building blocks will be crucial for advancing this field.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry | Semantic Scholar [semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An alpha-formylglycine building block for fmoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Fmoc-4'-Tetrahydropyranylglycine-OH: An Essential Building Block for Peptide and Drug Development

Abstract

This application note provides a comprehensive, two-stage protocol for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH, a valuable non-proteinogenic amino acid for solid-phase peptide synthesis (SPPS) and drug discovery. The methodology encompasses the initial synthesis of the core amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid, via a Bucherer-Bergs reaction, followed by the N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group. Detailed experimental procedures, reagent specifications, and a summary of expected quantitative data are presented to guide researchers in the efficient preparation of this versatile building block.

Introduction

Non-proteinogenic amino acids are critical components in the design of novel peptides and peptidomimetics with enhanced pharmacological properties, such as increased stability, conformational rigidity, and improved receptor affinity. Fmoc-4'-Tetrahydropyranylglycine-OH, with its cyclic ether moiety, offers a unique structural scaffold to modulate the physicochemical properties of peptides. Its incorporation can influence folding, binding affinity, and metabolic stability. This document outlines a reliable and reproducible synthesis protocol for this compound, intended for researchers in peptide chemistry, medicinal chemistry, and drug development.

Overall Synthesis Workflow

The synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH is accomplished in two primary stages:

-

Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid: This stage involves the formation of the core amino acid from a commercially available starting material.

-

N-Fmoc Protection: The amino group of the synthesized amino acid is subsequently protected with an Fmoc group to yield the final product, ready for use in peptide synthesis.

Figure 1. Overall workflow for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH.

Experimental Protocols

Stage 1: Synthesis of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

This procedure is adapted from the Bucherer-Bergs reaction methodology.

Materials:

-

Tetrahydropyran-4-one

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Sodium cyanide (NaCN)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), ammonium carbonate (2.5-3.0 eq), and sodium cyanide (1.0-1.2 eq) in a 1:1 mixture of ethanol and deionized water.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Formation of Hydantoin Intermediate: After the reaction is complete, cool the mixture in an ice bath to precipitate the hydantoin intermediate.

-

Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Hydrolysis: The crude hydantoin intermediate is then subjected to hydrolysis by heating in a strong aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH) until the evolution of CO₂ ceases.

-

Work-up and Isolation: After hydrolysis, adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Stage 2: N-Fmoc Protection of 4-aminotetrahydro-2H-pyran-4-carboxylic acid

This protocol describes a general method for the N-Fmoc protection of amino acids.

Materials:

-

4-aminotetrahydro-2H-pyran-4-carboxylic acid

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane (or a similar aprotic solvent)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve 4-aminotetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, dilute HCl and then with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-4'-Tetrahydropyranylglycine-OH.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Fmoc-4'-Tetrahydropyranylglycine-OH.

| Parameter | Stage 1: Amino Acid Synthesis | Stage 2: N-Fmoc Protection |

| Starting Material | Tetrahydropyran-4-one | 4-aminotetrahydro-2H-pyran-4-carboxylic acid |

| Key Reagents | (NH₄)₂CO₃, NaCN | Fmoc-OSu, NaHCO₃ |

| Solvent | Ethanol/Water | Dioxane/Water |

| Reaction Temperature | 60-70 °C | Room Temperature |

| Typical Reaction Time | 3-4 hours | 12-24 hours |

| Expected Yield | 60-75% | 85-95% |

| Purity (by HPLC) | >95% | >98% |

| Molecular Formula | C₆H₁₁NO₃ | C₂₁H₂₁NO₅ |

| Molecular Weight | 145.16 g/mol | 367.39 g/mol |

Signaling Pathways and Applications